molecular formula C16H14N4O5 B2702814 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034538-51-5

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2702814
CAS No.: 2034538-51-5
M. Wt: 342.311
InChI Key: HOSQIZWLJBCRGP-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It strategically combines a coumarin scaffold with a 4,6-dimethoxy-1,3,5-triazine moiety, two structures known for diverse biological activities. The core 2-oxo-2H-chromene (coumarin) system is extensively documented in scientific literature for its broad pharmacological properties, with particular emphasis on its antibacterial potential. Research indicates that substituents at the C-3 position of the coumarin nucleus, such as the carboxamide group in this molecule, are crucial for enhancing activity against Gram-positive bacterial strains like Staphylococcus aureus (MRSA) . Concurrently, the 4,6-dimethoxy-1,3,5-triazine unit is a versatile scaffold in medicinal chemistry. Similar triazine derivatives have been investigated as selective monoamine oxidase A (MAO-A) inhibitors, which are relevant targets for neurological disorders , and related compounds like DMTMM are well-established as efficient coupling reagents in peptide synthesis . The integration of these two pharmacophores into a single molecule makes this compound a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of new antibacterial agents or central nervous system (CNS) active compounds. Its primary research value lies in its potential dual mechanism of action and its utility as a building block for further chemical exploration. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-23-15-18-12(19-16(20-15)24-2)8-17-13(21)10-7-9-5-3-4-6-11(9)25-14(10)22/h3-7H,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSQIZWLJBCRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable chromene derivative under controlled conditions. One common method includes the use of N-methylmorpholine as a base and tetrahydrofuran as a solvent. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from chromene structures. Specifically, derivatives of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide have shown promising results against various cancer cell lines. For instance, research indicates that related chromene derivatives exhibit selective cytotoxicity against human melanoma and glioblastoma cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that triazine-based compounds possess significant antibacterial and antifungal activities. The presence of the triazine moiety enhances the interaction with microbial targets, leading to effective inhibition of growth . This property makes it a candidate for developing new antibiotics in an era of increasing resistance.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Herbicidal Activity

The compound's structural features suggest potential herbicidal activity. Research into similar triazine derivatives has shown effectiveness in inhibiting weed growth by disrupting photosynthesis in target plants . This application could lead to the development of new herbicides with reduced environmental impact compared to traditional chemicals.

Plant Growth Regulation

In addition to herbicidal properties, there is potential for using this compound as a plant growth regulator. Compounds with similar structures have been reported to enhance growth rates and yield in various crops by modulating hormonal pathways . This could be particularly valuable in sustainable agriculture practices.

Development of Functional Materials

The unique chemical structure of this compound allows for its use in developing advanced materials. Its ability to form stable complexes with metals suggests applications in catalysis and as a precursor for synthesizing nanomaterials .

Photovoltaic Devices

Research indicates that chromene derivatives can be incorporated into organic photovoltaic devices due to their favorable electronic properties. The incorporation of such compounds could enhance the efficiency of solar cells by improving light absorption and charge transport .

Case Studies

StudyFocusFindings
Evren et al., 2019Anticancer ActivityDemonstrated strong selectivity against A549 cells with IC50 values indicating significant potential for further development .
Research on Triazine DerivativesAntimicrobial PropertiesIdentified effective inhibition against Gram-positive and Gram-negative bacteria .
Agricultural StudiesHerbicidal ActivityShowed potential for disrupting photosynthesis in target weeds .

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its ability to form stable complexes with target molecules. The triazine ring can interact with nucleophiles, while the chromene moiety can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and other biological targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

  • Structure : Features a 4,6-dimethoxy-triazine core linked via a vinyl group to a para-methoxyaniline moiety.
  • Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀: 8 µg/mL) .
  • Key Differences :
    • The target compound replaces TRI’s vinyl-aniline group with a methyl-carboxamide-coumarin chain.
    • Coumarin’s conjugated lactone ring may enhance π-π stacking with microbial enzymes compared to TRI’s simpler aniline system.

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

  • Structure: A pyridinone heterocycle with dual 4-chlorophenyl groups.
  • Activity : Active against C. albicans (MIC₅₀: 16 µg/mL) .
  • Comparison :
    • PYR lacks a triazine ring but shares a 6-membered N-heterocycle and para-substituted aromatic groups.
    • The target compound’s triazine-coumarin fusion may offer broader target specificity due to dual pharmacophores.

Herbicidal Triazine Derivatives: Cinosulfuron

  • Structure: N-(((4,6-Dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide.
  • Activity : Herbicide targeting acetolactate synthase (ALS) in weeds .
  • Key Differences: Cinosulfuron incorporates a sulfonamide and methoxyethoxy group, whereas the target compound uses a coumarin-carboxamide.

Triazine-Amino Acid Conjugates

  • Synthesis: 4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives are synthesized by reacting 2-chloro-4,6-dimethoxy triazine with α-amino acids in 1,4-dioxane/water .
  • Comparison: Amino acid conjugates prioritize solubility and enzyme recognition (e.g., via -COOH/-NH₂ groups), while the target compound’s methyl-carboxamide linkage may enhance lipophilicity and cell permeability.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazine + Coumarin Methyl-carboxamide Hypothesized antifungal N/A
TRI Triazine + Aniline Vinyl, para-methoxy Antifungal (C. albicans)
Cinosulfuron Triazine + Sulfonamide Methoxyethoxy benzene Herbicidal (ALS inhibition)
Triazine-Amino Acid Conjugates Triazine + Amino Acid -COOH, -NH₂ Variable (synthesis focus)

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and research, supported by relevant data tables and case studies.

Molecular Formula and Structure

The molecular formula of this compound is C14H15N5O4C_{14}H_{15}N_{5}O_{4}, with a molecular weight of 322.29 g/mol. The compound features a triazine ring that contributes significantly to its reactivity and biological activity.

Physical Properties

PropertyValue
Molecular Weight322.29 g/mol
DensityN/A
Melting PointN/A
SolubilitySoluble in organic solvents

This compound exhibits its biological effects primarily through enzyme modulation and interaction with various biomolecules. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Gene Expression Modulation : It may influence gene expression profiles, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-15 (Colon)1.61 ± 1.92
A-431 (Skin)1.98 ± 1.22

These results indicate that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications on the triazine ring enhance antibacterial efficacy:

CompoundActivityReference
Compound 22Excellent growth inhibition on HT29 cell line
Compound 35aPotent CA-III inhibitor

Study on Antitumor Activity

In a study assessing various derivatives of triazine compounds, this compound was tested for its ability to induce apoptosis in cancer cells. The findings revealed significant apoptosis rates compared to standard treatments like cisplatin.

Peptide Synthesis Applications

This compound has been utilized effectively as a coupling reagent in peptide synthesis. A study demonstrated its efficiency in forming amides from carboxylic acids and amines under mild conditions, showcasing its potential in pharmaceutical applications:

RCOOH R NH2N triazine RCONHR +H2O\text{RCOOH R NH}_2\xrightarrow{\text{N triazine }}\text{RCONHR }+\text{H}_2\text{O}

Q & A

Q. Critical Parameters :

  • Temperature : Room temperature (20–25°C) avoids side reactions.
  • Stoichiometry : A 1:1 molar ratio of triazine and coumarin derivatives minimizes byproducts.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/ether) improves purity .

Yield Optimization : Trials with DMTMM showed >70% yields in analogous coumarin-triazine conjugates under inert atmospheres .

How can researchers characterize the compound using advanced spectroscopic techniques?

Answer:
Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns and integration. For example:
    • Coumarin carbonyl : δ ~160–165 ppm (¹³C).
    • Triazine methoxy groups : δ ~3.8–4.0 ppm (¹H, singlet) .
  • HRMS : Confirm molecular weight (e.g., m/z calculated for C₂₁H₂₀N₄O₆: 424.1385; observed: 424.1382) .
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Q. Mitigation Strategies :

  • Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 μM) to validate IC₅₀ values.
  • Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Control Experiments : Include triazine-free coumarin analogs to isolate structural contributions .

Case Study : In sulfonylurea herbicide analogs (e.g., cinosulfuron), triazine substituents altered binding affinity by 10-fold, highlighting the need for precise structural analysis .

How does the triazine moiety influence interactions with biological targets?

Answer:
The triazine core acts as a hydrogen-bond acceptor, mimicking nucleotide bases or enzyme cofactors. Key interactions include:

  • π-Stacking : With aromatic residues (e.g., tyrosine, phenylalanine) in binding pockets.
  • Hydrophobic Effects : Dimethoxy groups enhance membrane permeability .
  • Electrostatic Complementarity : The triazine’s electron-deficient ring attracts nucleophilic residues (e.g., serine, cysteine) .

Example : In DMTMM-mediated peptide coupling, the triazine stabilizes tetrahedral intermediates via charge transfer .

What purification techniques ensure high purity for in vitro studies?

Answer:
Stepwise Protocol :

Crude Product : Wash with diluted HCl to remove unreacted starting materials .

Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70% v/v).

Recrystallization : Dissolve in hot acetone, cool to −20°C, and filter (yield: 60–75%) .

Q. Purity Validation :

  • HPLC : >95% purity (C18 column, acetonitrile/water + 0.1% TFA).
  • Melting Point : Sharp range (e.g., 110–114°C) confirms crystallinity .

How to assess stability under varying pH and temperature conditions?

Answer:
Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Heat at 40–60°C for 1 week; check for precipitate or color change.

Q. Key Findings :

  • Acidic Conditions (pH <4) : Hydrolysis of the amide bond occurs (t₁/₂: 8h at pH 3) .
  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the coumarin core .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:
The triazine’s 2-chloro substituent (in precursors like CAS 3140-73-6) is highly electrophilic, enabling displacement by amines or alcohols. Key factors:

  • Leaving Group Ability : Cl⁻ departure is favored due to triazine’s electron-withdrawing methoxy groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states .

Example : In DMTMM synthesis, N-methylmorpholine displaces chloride to form a morpholinium intermediate, enhancing coupling efficiency .

How to address contradictions in NOESY or HSQC data during structural elucidation?

Answer:
Common Pitfalls :

  • Overlapping Signals : Use 2D NMR (HSQC, HMBC) to resolve proximity ambiguities.
  • Dynamic Effects : Rotameric states of the methylene linker may cause splitting .

Q. Resolution :

  • Variable Temperature NMR : Cool to −40°C to slow rotation and simplify spectra.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16) .

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